
1-(Diethoxyphosphoryl)heptyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Diethoxyphosphoryl)heptyl acetate is an organophosphorus compound with the molecular formula C13H27O5P. It is characterized by the presence of a phosphoryl group (P=O) bonded to a heptyl chain and an acetate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diethoxyphosphoryl)heptyl acetate typically involves the reaction of heptyl alcohol with diethyl phosphite in the presence of an acid catalyst. The reaction proceeds through the formation of a phosphorylated intermediate, which is then acetylated to yield the final product. The reaction conditions often include refluxing the reactants in an inert solvent such as toluene or dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Diethoxyphosphoryl)heptyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products: The major products formed from these reactions include phosphonic acids, phosphonates, phosphine oxides, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
1-(Diethoxyphosphoryl)heptyl acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a biochemical probe to investigate phosphoryl transfer reactions.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 1-(Diethoxyphosphoryl)heptyl acetate exerts its effects involves the interaction of the phosphoryl group with nucleophilic sites in target molecules. This interaction can lead to the formation of stable phosphorylated intermediates, which play a crucial role in various biochemical and chemical processes. The molecular targets include enzymes and other proteins that participate in phosphoryl transfer reactions .
Comparaison Avec Des Composés Similaires
- Triethyl phosphonoacetate
- Diethyl benzylphosphonate
- Diethyl phosphite
Comparison: 1-(Diethoxyphosphoryl)heptyl acetate is unique due to its specific heptyl chain and acetate group, which confer distinct chemical properties compared to other organophosphorus compounds. For instance, triethyl phosphonoacetate is primarily used in the Horner-Wadsworth-Emmons reaction, while diethyl benzylphosphonate is studied for its antimicrobial properties .
Propriétés
Numéro CAS |
3449-94-3 |
|---|---|
Formule moléculaire |
C13H27O5P |
Poids moléculaire |
294.32 g/mol |
Nom IUPAC |
1-diethoxyphosphorylheptyl acetate |
InChI |
InChI=1S/C13H27O5P/c1-5-8-9-10-11-13(18-12(4)14)19(15,16-6-2)17-7-3/h13H,5-11H2,1-4H3 |
Clé InChI |
CAKNEATXKDPGPN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(OC(=O)C)P(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


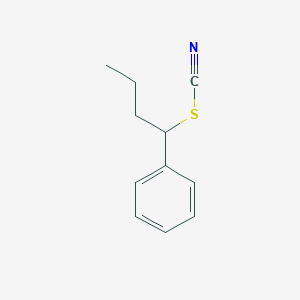
![2-[2-(4-Chlorophenyl)-2-phenylethenyl]-1,3-dimethyl-1H-indene](/img/structure/B14173497.png)
![1-Butyl-2-[2-(trimethylsilyl)phenyl]-1H-benzimidazole](/img/structure/B14173507.png)

![n-Cyclohexyl-5-[(2,5-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B14173520.png)
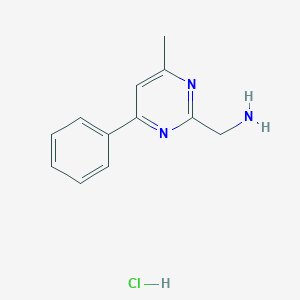
![2-chloro-4-methyl-N-{2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B14173535.png)
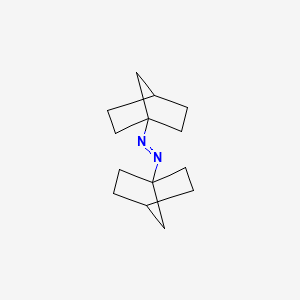
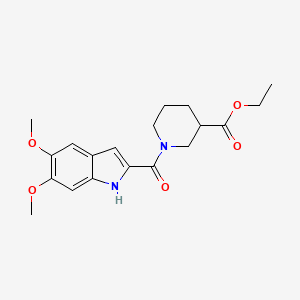
![[2-(3-fluoro-4-hydroxyphenyl)-2-hydroxyethyl]azanium;chloride](/img/structure/B14173547.png)
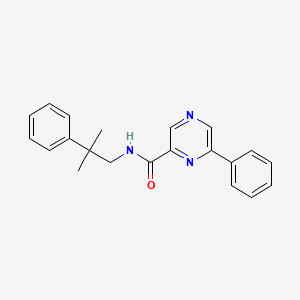
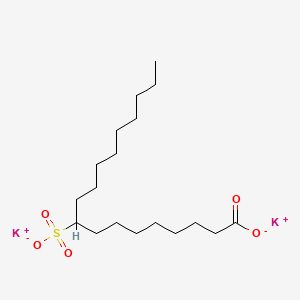
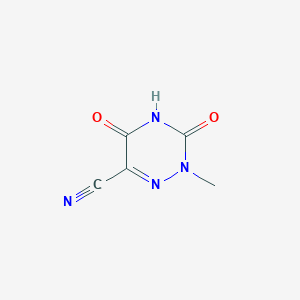
![N-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-4-(4-{2-[(naphthalen-1-yl)oxy]ethyl}piperazin-1-yl)-4-oxobutanamide](/img/structure/B14173595.png)
